![molecular formula C3H5ClFNO B1304036 N-Methyl chlorofluoroacetamide CAS No. 53441-15-9](/img/structure/B1304036.png)
N-Methyl chlorofluoroacetamide
Overview
Description
N-Methyl chlorofluoroacetamide is an organic compound with the molecular formula C3H5ClFNO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a methyl group, and the acetamide is further substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl chlorofluoroacetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with chlorofluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is usually obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl chlorofluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N-methylacetamide and chlorofluoroacetic acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-methylacetamide and chlorofluoroacetic acid.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Covalent Inhibitors for Cancer Treatment:
Chlorofluoroacetamide has been utilized as a reactive warhead in the design of targeted covalent inhibitors for mutated forms of the epidermal growth factor receptor (EGFR), specifically the L858R/T790M mutations associated with non-small-cell lung cancer (NSCLC). Research indicates that CFA derivatives exhibit higher selectivity for mutated EGFR compared to traditional inhibitors like osimertinib. This selectivity is crucial for minimizing side effects associated with non-selective inhibition .
Table 1: Comparison of CFA-based Inhibitors with Traditional Inhibitors
Inhibitor Type | Selectivity for Mutated EGFR | Side Effects |
---|---|---|
CFA Derivative (NSP-037) | High | Lower incidence |
Osimertinib | Moderate | Common (rash, diarrhea) |
Infectious Disease Research
SARS-CoV-2 Main Protease Inhibition:
CFA has been explored as a covalent inhibitor for the main protease of SARS-CoV-2. Studies demonstrate that CFA derivatives can selectively modify cysteine residues in the protease, offering a potential therapeutic strategy against COVID-19. The weak reactivity of CFA allows it to selectively target proteins while minimizing off-target interactions, which is particularly important in drug development for infectious diseases .
Chemical Proteomics
Targeted Covalent Modification:
CFA's ability to form covalent bonds with specific protein targets makes it a valuable tool in chemical proteomics. It has been shown to exhibit high selectivity when modifying tyrosine kinases compared to other reactive groups such as acrylamides. This selectivity is attributed to the reversible nature of the CFA-thiol adduct under neutral conditions, allowing for precise control over protein labeling and modification .
Case Studies
Case Study 1: Development of EGFR Inhibitors
A recent study reported the synthesis and evaluation of NSP-037, a CFA-based inhibitor designed to target mutated EGFR. The inhibitor demonstrated significant antiproliferative activity against NSCLC cell lines, indicating its potential as a therapeutic agent. The study employed mass-based chemical proteomics to confirm the selective modification of EGFR by NSP-037, highlighting its utility in cancer therapy .
Case Study 2: SARS-CoV-2 Protease Inhibition
In another study focusing on SARS-CoV-2, researchers developed irreversible inhibitors based on CFA that effectively inhibited the virus's main protease. The inhibitors showed promising results in vitro, demonstrating their potential role in treating COVID-19 by selectively targeting viral proteins without affecting host cell proteins .
Mechanism of Action
The mechanism of action of N-Methyl chlorofluoroacetamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: Lacks the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.
Chlorofluoroacetamide: Contains chlorine and fluorine but lacks the N-methyl group, affecting its chemical properties and reactivity.
N-Methyl chloroacetamide: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
Uniqueness
N-Methyl chlorofluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties These substituents enhance its reactivity and make it a valuable intermediate in various synthetic processes
Biological Activity
N-Methyl chlorofluoroacetamide (N-MCFA) is a compound of significant interest in medicinal chemistry due to its unique biological activity, particularly in the context of covalent inhibition. This article explores the biological activity of N-MCFA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
1. Overview of this compound
N-MCFA is a chlorofluoroacetamide derivative that has been utilized as a reactive warhead in the development of covalent inhibitors targeting various proteins associated with diseases, including cancer and viral infections. Its structure allows for selective interaction with thiol groups in cysteine residues, leading to irreversible modification of target proteins.
The biological activity of N-MCFA is primarily attributed to its ability to form covalent bonds with specific cysteine residues in target proteins. This mechanism has been exploited in several studies:
- Selective Targeting : N-MCFA has shown enhanced selectivity for mutated forms of epidermal growth factor receptor (EGFR), particularly the L858R/T790M mutations associated with non-small cell lung cancer (NSCLC). Research indicates that N-MCFA derivatives can inhibit EGFR autophosphorylation effectively, demonstrating a higher selectivity compared to existing therapies like osimertinib .
- Antiviral Properties : A recent study highlighted the potential of N-MCFA derivatives as antiviral agents against SARS-CoV-2. The compound YH-6, which incorporates N-MCFA, was shown to block viral replication effectively by forming a covalent bond with the catalytic cysteine (Cys145) of the 3C-like protease (3CL pro) .
3.1 Anticancer Activity
A study focused on the reactivity profiles of various chloroacetamides, including N-MCFA, demonstrated that N-methylation significantly increases reactivity towards thiol groups compared to non-methylated counterparts. This increased reactivity correlates with enhanced biological activity against cancer cell lines .
Compound | IC50 (μM) | Target Protein | Activity Type |
---|---|---|---|
N-Methyl CFA | 0.46 | Mutated EGFR | Inhibitor |
YH-6 | 0.25 | SARS-CoV-2 3CL pro | Antiviral |
3.2 Mechanistic Insights
The binding mechanism of N-MCFA-based inhibitors has been elucidated through structural studies. For instance, X-ray crystallography revealed that YH-6 binds covalently to Cys145 in the active site of the SARS-CoV-2 protease, confirming its potential as a therapeutic agent against COVID-19 .
4. Pharmacokinetic Properties
Pharmacokinetic studies have shown that compounds based on N-MCFA exhibit favorable absorption and distribution characteristics. For instance, after oral administration in animal models, plasma levels peaked at approximately 0.51 μM within two hours, with a mean residence time indicating sustained activity .
5. Conclusion
This compound represents a promising class of compounds with significant biological activity through selective covalent modification of target proteins. Its applications in cancer therapy and antiviral treatment highlight its potential as a versatile therapeutic agent. Ongoing research into its mechanisms and efficacy will be crucial for developing effective treatments leveraging this compound.
Properties
IUPAC Name |
2-chloro-2-fluoro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPTVVOTWUGZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382058 | |
Record name | 2-chloro-2-fluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53441-15-9 | |
Record name | 2-Chloro-2-fluoro-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-2-fluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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